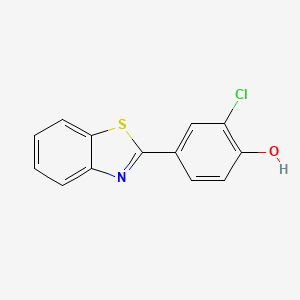

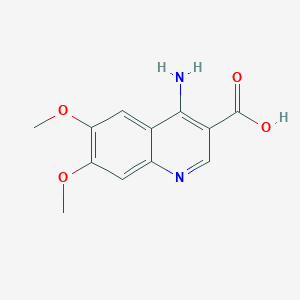

![molecular formula C25H24N2O4 B2576287 N-[2-(4-etoxiphenoxi)fenil]-4-[(prop-2-enoilamino)metil]benzamida CAS No. 1197824-15-9](/img/structure/B2576287.png)

N-[2-(4-etoxiphenoxi)fenil]-4-[(prop-2-enoilamino)metil]benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

EN4 es un ligando covalente que se dirige a la cisteína 171 dentro de la proteína MYC, un factor de transcripción oncogénico involucrado en muchos cánceres humanos . Este compuesto ha demostrado un potencial significativo en la inhibición de la actividad de MYC, reduciendo la estabilidad térmica de MYC y MAX, y deteriorando la tumorogénesis .

Aplicaciones Científicas De Investigación

EN4 tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: EN4 se utiliza para estudiar la inhibición de la actividad de MYC, que es un motor principal de muchos cánceres humanos.

Desarrollo de fármacos: El compuesto se está explorando como un posible agente terapéutico para atacar a MYC en el tratamiento del cáncer.

Estudios bioquímicos: EN4 se utiliza para investigar las vías bioquímicas que involucran a MYC y su papel en los procesos celulares.

Análisis De Reacciones Químicas

EN4 experimenta varios tipos de reacciones químicas, que incluyen:

Formación de enlace covalente: EN4 forma un enlace covalente con la cisteína 171 dentro de la proteína MYC.

Inhibición de la actividad de MYC: Al unirse a la cisteína 171, EN4 inhibe la actividad transcripcional de MYC.

Reducción de la estabilidad térmica: EN4 reduce la estabilidad térmica de las proteínas MYC y MAX.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la presencia de residuos de cisteína y condiciones de reacción apropiadas para facilitar la formación de enlaces covalentes.

Mecanismo De Acción

EN4 ejerce sus efectos uniéndose covalentemente a la cisteína 171 dentro de la proteína MYC . Esta unión interrumpe la interacción entre MYC y su secuencia de consenso de ADN, inhibiendo la actividad transcripcional de MYC . La reducción en la actividad de MYC conduce a la regulación negativa de los objetivos de MYC y al deterioro de la tumorogénesis .

Comparación Con Compuestos Similares

EN4 es único en su capacidad para dirigirse selectivamente a la cisteína 171 dentro de la proteína MYC. Los compuestos similares incluyen otros inhibidores de MYC, como:

10058-F4: Una pequeña molécula que inhibe la dimerización de MYC-MAX.

JQ1: Un inhibidor de bromodominio que afecta indirectamente la actividad de MYC.

MYCi975: Un inhibidor directo de MYC que se dirige a la interacción de MYC con su secuencia de consenso de ADN.

EN4 destaca por su mecanismo de unión covalente, que proporciona una inhibición más estable y duradera de la actividad de MYC en comparación con los inhibidores no covalentes .

Métodos De Preparación

La preparación de EN4 implica una ruta sintética de múltiples pasos. Los detalles específicos de la ruta sintética y las condiciones de reacción no están fácilmente disponibles en el dominio público. se sabe que el compuesto se sintetiza a través de una serie de reacciones químicas que introducen los grupos funcionales necesarios para dirigirse a la cisteína 171 dentro de la proteína MYC .

Propiedades

IUPAC Name |

N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enoylamino)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-3-24(28)26-17-18-9-11-19(12-10-18)25(29)27-22-7-5-6-8-23(22)31-21-15-13-20(14-16-21)30-4-2/h3,5-16H,1,4,17H2,2H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOWGKKELPCHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)CNC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197824-15-9 |

Source

|

| Record name | N-[2-(4-ethoxyphenoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is EN4 primarily known for in scientific research?

A1: In scientific literature, "EN4" can refer to two distinct entities: a monoclonal antibody and an antimicrobial compound. The monoclonal antibody, often used in immunohistochemistry, exhibits specificity for the CD31 antigen, a protein found on endothelial cells. [, ] The antimicrobial compound, 8-hydroxyserrulat-14-en-19-oic acid, is a diterpene isolated from the Australian plant Eremophila neglecta. [] This Q&A section will focus on the latter.

Q2: What types of microorganisms does EN4 (8-hydroxyserrulat-14-en-19-oic acid) exhibit activity against?

A2: EN4 demonstrates antimicrobial activity against a range of Gram-positive bacteria, including Staphylococcus epidermidis and methicillin-susceptible and methicillin-resistant Staphylococcus aureus. [] Importantly, it does not show activity against Gram-negative bacteria. []

Q3: What is the reported mechanism of action of EN4 against bacteria?

A3: Research suggests that EN4 acts through multiple mechanisms. It displays membranolytic properties, disrupting the bacterial cell membrane. Additionally, EN4 inhibits macromolecular biosynthesis, affecting the production of essential components like peptidoglycan, RNA, DNA, and proteins. [, ]

Q4: Has EN4 shown efficacy in treating infections in vivo?

A4: While EN4 exhibits promising in vitro activity, in a mouse tissue cage model, it did not demonstrate bactericidal effects. Further investigation revealed that this lack of activity in vivo might be attributed to interactions with albumin, which could hinder its antimicrobial action. []

Q5: What are the potential applications of EN4 despite its limitations in vivo?

A5: Although EN4’s interaction with albumin presents a challenge for its direct use as an antimicrobial agent, it holds potential as a pharmacophore. Structural modifications to EN4 could potentially enhance its properties and pave the way for the development of new antimicrobials, particularly for implant-associated infections. []

Q6: What is the significance of the EN4 monoclonal antibody in studying Kaposi's sarcoma?

A6: The EN4 monoclonal antibody, specific to endothelial cells, has been instrumental in investigating the histogenesis of Kaposi's sarcoma. Studies using EN4, along with other markers like PAL E, have provided evidence suggesting a lymphatic derivation for this tumor, particularly in its early patch stage. [, ]

Q7: How has the EN4 antibody contributed to understanding liver cirrhosis?

A7: Research utilizing the EN4 antibody has shed light on pathological changes in sinusoidal endothelial cells (SECs) during liver cirrhosis. These studies revealed a frequent loss of Fc receptors on SECs in diseased livers, a phenomenon linked to reduced IgG-IC metabolism and potential capillarization of sinusoids. []

Q8: What role does the EN4 antibody play in studying heart transplantation rejection?

A8: The EN4 antibody has been used to investigate the involvement of endothelial cells in heart transplant rejection. Findings indicate that endothelial cells, besides their role in antigen presentation, become significant targets during rejection episodes, potentially contributing to altered permeability and impaired immune regulation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B2576206.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2576207.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)

![1-(6-cyclopropylpyrimidin-4-yl)-N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2576213.png)

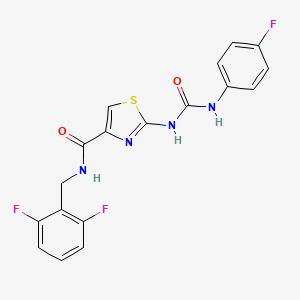

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)

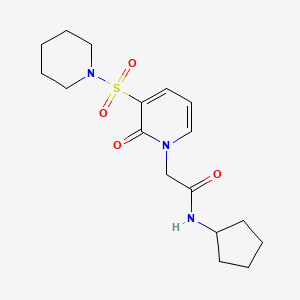

![7-cyclopentyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)

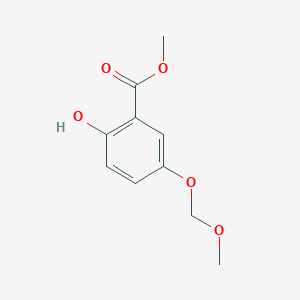

![N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)

![2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2576227.png)